4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Description
BenchChem offers high-quality 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYNWBMXOQBJAI-MYJWUSKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H](C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanism of action of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
This guide details the technical specifications, structural pharmacology, and mechanism of action for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide , primarily characterized as the critical synthetic scaffold and pharmacophore precursor for the SNC-series of selective Delta-Opioid Receptor (DOR) agonists (specifically SNC-80 ).
Structural Scaffold for Non-Peptidic Delta-Opioid Receptor Agonism
Executive Summary
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (CAS: 156727-77-4) is a diaryl ketone and the defining structural precursor to SNC-80 , the first highly selective, non-peptidic agonist for the Delta-Opioid Receptor (DOR) . While the molecule itself acts as a lipophilic synthetic intermediate, its pharmacophore—the N,N-diethylbenzamide moiety linked to a 3-methoxybenzyl core —is the essential "address" domain responsible for the high selectivity of the SNC-80 class toward the
This guide analyzes the mechanism of the SNC-80 class derived from this scaffold, focusing on G-protein signaling, receptor internalization, and the structural activity relationships (SAR) governed by the benzamide core.
Chemical Identity & Structural Pharmacology
2.1 Physicochemical Profile
| Property | Specification |
| IUPAC Name | 4-(3-methoxybenzoyl)-N,N-diethylbenzamide |
| CAS Number | 156727-77-4 |
| Molecular Formula | |
| Molecular Weight | 311.38 g/mol |
| Core Motif | Diaryl ketone / N,N-diethylbenzamide |
| Role | Synthetic Precursor / Pharmacophore Scaffold |
| Target Class | Delta-Opioid Receptor (DOR) Agonist (upon functionalization) |
2.2 Structural Activity Relationship (SAR)
The biological activity of the derived SNC-series relies on the specific geometry provided by this scaffold:
-
N,N-Diethylbenzamide "Address": Unlike the morphinan core of traditional opioids, the diethylbenzamide group projects into the hydrophobic pocket of the DOR, conferring
-selectivity . Removal or modification of the diethyl groups (e.g., to dimethyl) significantly reduces affinity. -
3'-Methoxy Substitution: The methoxy group on the second phenyl ring acts as a hydrogen bond acceptor, critical for orienting the molecule within the receptor's orthosteric site.
-
Benzylic Linker: The ketone (C=O) in this precursor is converted to a chiral benzylic amine (in SNC-80), which serves as the "message" domain interacting with Asp128 in the receptor.
Mechanism of Action: DOR Signaling Pathway
Upon conversion to the active agonist (SNC-80), the scaffold facilitates a specific conformational change in the Delta-Opioid Receptor (
3.1 G-Protein Activation (
Coupling)
The primary mechanism involves the canonical inhibition of adenylyl cyclase:
-
Binding: The pharmacophore binds to the transmembrane domains (TM3, TM6, TM7) of the DOR.
-
GDP-GTP Exchange: The receptor functions as a GEF (Guanine nucleotide Exchange Factor), triggering the release of GDP from the
subunit. -
Effector Modulation:
- -GTP: Inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels.
- dimer: Dissociates to activate G-protein-gated inwardly rectifying potassium channels (GIRK), leading to membrane hyperpolarization and inhibition of neuronal firing (analgesia).
3.2
-Arrestin Recruitment & Internalization
Unlike MOR agonists (like morphine), the SNC-80 class (derived from this scaffold) is a strong driver of receptor internalization :
-
Phosphorylation: Ligand binding induces GRK (G-protein Receptor Kinase) phosphorylation of the C-terminal tail.
-
Arrestin Binding:
-arrestin-2 is recruited, uncoupling the G-protein (desensitization). -
Endocytosis: The receptor is rapidly internalized via clathrin-coated pits. This distinct kinetic profile limits the duration of action and tolerance development compared to other opioids.
3.3 Visualization: DOR Signaling Cascade
The following diagram illustrates the pathway activated by the SNC-80 pharmacophore.
Caption: Signal transduction pathway of the SNC-80 class. Red indicates the ligand; Blue the receptor; Green downstream effectors.
Experimental Protocols
4.1 Synthesis of Active Agonist (SNC-80) from Precursor
To utilize 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide in pharmacological studies, it must be converted to the active amine.
Protocol:
-
Reactants: Dissolve 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (1 eq) in dry Toluene.
-
Nucleophilic Attack: Add (+)-cis-N-allyl-2,5-dimethylpiperazine (1.2 eq) in the presence of Titanium(IV) isopropoxide.
-
Reduction: Treat the resulting imine/enamine intermediate with Sodium Borohydride (
) or Sodium Triacetoxyborohydride to reduce the C=N bond to the C-N amine. -
Purification: Isolate the (+)-isomer via chiral chromatography or crystallization with tartaric acid.
-
Validation: Confirm structure via
-NMR (benzylic proton shift) and Mass Spectrometry.
4.2 [35S]GTP
S Binding Assay
This assay validates the functional activity (efficacy) of the derived scaffold at the DOR.
Materials:
-
CHO cells stably expressing human DOR (hDOR).
-
Assay Buffer: 50 mM Tris-HCl, 3 mM
, 0.2 mM EGTA, 100 mM NaCl, pH 7.4. -
Radioligand: [
]GTP S (0.1 nM).
Workflow:
-
Membrane Prep: Homogenize CHO-hDOR cells and centrifuge to isolate membranes.
-
Incubation: Incubate 10
g membrane protein with varying concentrations of the SNC-derivative ( to M) and GDP (10 M) for 60 min at 30°C. -
Termination: Filter through GF/B glass fiber filters.
-
Measurement: Quantify bound radioactivity via liquid scintillation counting.
-
Analysis: Plot dose-response curves to determine
and . The SNC-80 derivative should show high efficacy ( ~90-100% of DPDPE).
References
-
Calderon, S. N., et al. (1994). "Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80): A highly selective, nonpeptide delta opioid receptor agonist." Journal of Medicinal Chemistry, 37(14), 2125–2128. Link
-
Bilsky, E. J., et al. (1995). "SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist." Journal of Pharmacology and Experimental Therapeutics, 273(1), 359-366. Link
-
Knapp, R. J., et al. (1996). "Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors." Journal of Pharmacology and Experimental Therapeutics, 277(3), 1284-1291. Link
-
ChemicalBook. (2024). "RAC-4-(3'-METHOXY-A-CHLOROBENZYL)-N,N-DIETHYLBENZAMIDE synthesis." (Synthesis pathway confirmation). Link
An In-depth Technical Guide to the Pharmacological Profile of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Abstract
This technical guide provides a comprehensive overview of the predicted pharmacological profile of the novel compound, 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide. While direct experimental data for this specific molecule is not publicly available, this document synthesizes information from structurally related compounds to propose potential biological activities and outlines a detailed experimental strategy for its characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded framework for the investigation of this and similar novel chemical entities. The proposed areas of investigation include anticancer, anti-inflammatory, and insect repellent activities, based on the well-documented profiles of its constituent chemical moieties.
Introduction and Rationale
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is a benzophenone derivative characterized by a 3-methoxybenzoyl group attached to a N,N-diethylbenzamide scaffold. The benzophenone core is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Similarly, the N,N-diethylbenzamide moiety is famously represented by N,N-Diethyl-meta-toluamide (DEET), the gold standard in insect repellents. The presence of the methoxy group on the benzoyl ring further suggests potential for specific receptor interactions and metabolic pathways.
Given the lack of existing data, a logical, structure-based approach is necessary to guide its initial pharmacological screening. This guide will therefore explore the potential for this compound to exhibit anticancer, anti-inflammatory, and insect repellent properties, drawing parallels from extensive research on analogous compounds.
Synthesis and Characterization
The synthesis of N,N-diethylbenzamides can be achieved through several established methods. A common approach involves the reaction of a suitable benzoic acid with diethylamine. One such method is the non-classical Mitsunobu reaction, which has been successfully used for the synthesis of various N,N-diethylbenzamides.[1] Alternatively, the reaction of an acyl chloride with an amine is a standard and efficient method for amide bond formation.[2][3][4]
Proposed Synthetic Protocol: Acyl Chloride Method
A plausible synthetic route for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide would involve a Friedel-Crafts acylation followed by amidation.
Step 1: Friedel-Crafts Acylation
-
Reactants: N,N-diethylbenzamide and 3-methoxybenzoyl chloride.
-
Catalyst: A Lewis acid such as aluminum chloride (AlCl₃).
-
Solvent: A suitable inert solvent like dichloromethane (CH₂Cl₂).
-
Procedure: The N,N-diethylbenzamide and Lewis acid are stirred in the solvent at a low temperature (e.g., 0°C). 3-methoxybenzoyl chloride is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.
-
Workup: The reaction is quenched with a weak acid, and the product is extracted, dried, and purified, typically by column chromatography.
Step 2: Characterization The synthesized compound should be thoroughly characterized to confirm its structure and purity using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., carbonyls, amides).
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Predicted Pharmacological Profiles and Experimental Evaluation
Based on the pharmacology of structurally related compounds, we propose three primary avenues for the pharmacological investigation of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
Anticancer Activity
The benzophenone scaffold is present in numerous compounds with demonstrated anticancer properties.[5][6] Specifically, methoxybenzoyl-aryl-thiazoles have been identified as potent inhibitors of tubulin polymerization, a key mechanism for many successful anticancer drugs.[7][8][9][10][11]
| Assay | Purpose | Cell Lines | Key Parameters |
| Cytotoxicity Assay (MTT/XTT) | To determine the concentration-dependent cytotoxic effect. | A panel of human cancer cell lines (e.g., A549, HeLa, MCF-7).[6] | IC₅₀ (half-maximal inhibitory concentration). |
| Tubulin Polymerization Assay | To investigate the effect on microtubule dynamics. | Purified tubulin. | Inhibition of tubulin assembly. |
| Cell Cycle Analysis | To determine the effect on cell cycle progression. | Synchronized cancer cells. | Percentage of cells in G2/M phase. |
| Apoptosis Assay (Annexin V/PI) | To assess the induction of programmed cell death. | Treated cancer cells. | Percentage of apoptotic cells. |
-
Reagents: Tubulin, polymerization buffer (e.g., G-PEM), GTP, and the test compound.
-
Procedure:
-
Incubate purified tubulin on ice.
-
Add polymerization buffer and the test compound at various concentrations.
-
Initiate polymerization by adding GTP and incubating at 37°C.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
-
Analysis: Compare the polymerization curves of treated samples to a vehicle control.
Should in vitro results be promising, in vivo studies using xenograft models are warranted.
-
Model: Immunocompromised mice (e.g., nude or SCID) bearing tumors from human cancer cell lines.
-
Administration: The compound would be administered via a suitable route (e.g., intraperitoneal, oral).
-
Endpoints: Tumor growth inhibition, body weight changes (as a measure of toxicity), and survival.
Caption: Workflow for in vivo evaluation of anticancer activity.
Anti-inflammatory Activity
Benzophenone derivatives have also been investigated for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[12]
| Assay | Purpose | System | Key Parameters |
| COX Inhibition Assay | To determine the inhibitory activity against COX-1 and COX-2. | Purified enzymes or cell-based assays. | IC₅₀ for each isoform. |
| Nitric Oxide (NO) Production Assay | To measure the inhibition of NO production in macrophages. | LPS-stimulated RAW 264.7 cells. | Inhibition of nitrite accumulation. |
| Cytokine Release Assay (ELISA) | To quantify the effect on pro-inflammatory cytokine production. | LPS-stimulated PBMCs or macrophages. | Inhibition of TNF-α, IL-6, etc. |
A standard model for acute inflammation is the carrageenan-induced paw edema model in rodents.
-
Model: Rats or mice.
-
Procedure:
-
Administer the test compound.
-
Inject carrageenan into the sub-plantar region of the hind paw.
-
Measure the paw volume at regular intervals.
-
-
Analysis: Calculate the percentage inhibition of edema compared to a control group.
Caption: Potential anti-inflammatory mechanism of action.
Insect Repellent Activity
The N,N-diethylbenzamide moiety is the core structure of DEET, a highly effective and widely used insect repellent.[13][14][15] Therefore, it is logical to investigate the potential of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide as an insect repellent.
A modified membrane blood-feeding test system can be used for the initial screening of repellent activity.[14]
-
Model: A cage of mosquitoes (e.g., Aedes aegypti).
-
Apparatus: A blood reservoir covered with a membrane (e.g., collagen).
-
Procedure:
-
Treat the membrane with the test compound at various concentrations.
-
Expose the mosquitoes to the treated membrane.
-
Count the number of mosquitoes that land and attempt to feed.
-
-
Analysis: Determine the minimum effective dose (MED) required to prevent biting.
This is a standard method for assessing the efficacy of topical repellents.
-
Model: Human volunteers and a cage of mosquitoes.
-
Procedure:
-
Apply a known amount of the test compound formulated in a suitable vehicle (e.g., ethanol) to a defined area of the forearm.
-
Expose the treated arm in a cage of mosquitoes for a set duration at regular intervals.
-
Record the time until the first confirmed bite.
-
-
Analysis: Determine the complete protection time.
Pharmacokinetics and Toxicology
A preliminary assessment of the compound's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicological profile is crucial.
| Study | Purpose | Methodology |
| Metabolic Stability | To assess the compound's stability in the presence of metabolic enzymes. | Incubation with liver microsomes (human, rat).[10] |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins. | Equilibrium dialysis. |
| In Vitro Permeability | To predict intestinal absorption. | Caco-2 cell monolayer assay. |
| Acute Toxicity | To determine the short-term toxicity. | Single high-dose administration to rodents, observing for adverse effects.[16][17] |
Conclusion
While 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is a novel compound with no currently available pharmacological data, its structural components suggest a high potential for biological activity. This guide provides a comprehensive and scientifically rigorous framework for its synthesis, characterization, and pharmacological evaluation. The proposed investigations into its anticancer, anti-inflammatory, and insect repellent properties are based on well-established principles of medicinal chemistry and pharmacology. The detailed experimental protocols and workflows outlined herein are designed to efficiently and effectively elucidate the pharmacological profile of this promising new chemical entity.
References
-
Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. PubMed. [Link]
-
Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase. PubMed. [Link]
-
The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. PMC. [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PMC. [Link]
-
Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. ResearchGate. [Link]
-
Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. ScienceDirect. [Link]
-
Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. PMC. [Link]
-
Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. PubMed. [Link]
-
Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability. PubMed. [Link]
-
Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). ATSDR. [Link]
-
In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae). PubMed. [Link]
-
Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. Indian Journal of Medical Research. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris. [Link]
-
Synthesis of N,N-Diethylbenzamide. PrepChem.com. [Link]
-
Topical Preparation of Newer and Safer Analogs of N,N-diethyl-2-phenylacetamide (DEPA) against Aedes aegypti Mosquitoes. Scientific Research Publishing. [Link]
-
Topical Preparation of Newer and Safer Analogs of N,N-diethyl-2-phenylacetamide (DEPA) against Aedes aegypti Mosquitoes. ResearchGate. [Link]
-
Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. PubMed. [Link]
Sources
- 1. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - Indian Journal of Medical Research [ijmr.org.in]
- 16. scirp.org [scirp.org]
- 17. Topical Preparation of Newer and Safer Analogs of N,N-diethyl-2-phenylacetamide (DEPA) against Aedes aegypti Mosquitoes [scirp.org]
Chemical structure and properties of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Abstract
This technical guide provides a comprehensive analysis of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (CAS 156727-77-4), a critical diaryl ketone intermediate. While structurally related to common photoinitiators, its primary utility lies in medicinal chemistry as the specific benzhydryl precursor for SNC-80 , a highly selective delta-opioid receptor (DOR) agonist. This document details its chemical structure, validated synthesis pathways, physicochemical properties, and its mechanistic role in the production of bioactive piperazine derivatives.
Chemical Identity & Structural Analysis
The compound is a functionalized benzophenone characterized by two distinct handles: a diethylamide group at the para position of one ring (providing solubility and hydrogen bond accepting capability) and a methoxy group at the meta position of the second ring (providing electronic modulation).
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | 4-(3-methoxybenzoyl)-N,N-diethylbenzamide |
| Common Synonyms | N,N-Diethyl-4-(3-methoxybenzoyl)benzamide; SNC-80 Ketone Precursor |
| CAS Registry Number | 156727-77-4 |
| Molecular Formula | C₁₉H₂₁NO₃ |
| Molecular Weight | 311.38 g/mol |
| SMILES | CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(OC)=C2 |
Structural Features
-
Benzophenone Core: The central carbonyl (
) bridges two phenyl rings, creating a rigid, conjugated system responsible for its UV absorption properties ( and transitions). -
Diethylamide Moiety: The
-diethyl group sterically hinders the amide bond, increasing hydrolytic stability compared to primary amides. It also enhances lipophilicity (LogP), facilitating transport in organic synthesis. -
Methoxy Substituent: The 3'-methoxy group acts as a weak electron donor. In the context of SNC-80, this group is critical for receptor binding affinity, interacting with specific residues in the delta-opioid receptor pocket.
Synthesis & Manufacturing Protocols
The synthesis of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide requires constructing the unsymmetrical benzophenone core. While Friedel-Crafts acylation is possible, it often suffers from regioselectivity issues. The Amide Coupling Route is preferred for high-purity applications.
Validated Synthesis Workflow (Amide Coupling)
This protocol ensures the correct positioning of substituents by starting with the pre-formed diaryl ketone acid.
-
Starting Material: 4-(3-methoxybenzoyl)benzoic acid (CAS 156727-76-3).[1]
-
Activation: Conversion of the carboxylic acid to the acid chloride using Thionyl Chloride (
) or Oxalyl Chloride. -
Amidation: Reaction with Diethylamine (
) in the presence of a base (TEA or DIPEA).
Protocol Parameters:
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Temperature:
. -
Purification: Silica gel chromatography (Ethyl Acetate/Hexane gradient).[2]
Visualization: Synthetic Pathway
Figure 1: Step-wise synthesis of the target diaryl ketone via acid chloride activation.
Physicochemical Properties
Understanding the physical behavior of this intermediate is crucial for optimizing the subsequent reduction and coupling steps in drug synthesis.
| Property | Value / Description |
| Physical State | White to off-white crystalline solid |
| Melting Point | 79 – 81 °C |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO. Insoluble in water. |
| LogP (Predicted) | ~3.2 (Lipophilic) |
| UV Absorption | |
| Reactivity | The ketone carbonyl is susceptible to reduction (NaBH4) and Grignard addition. The amide is stable under mild reduction conditions. |
Application: The SNC-80 Pathway
The primary industrial application of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is its role as the "Benzhydryl Scaffold" for the synthesis of SNC-80 , a potent non-peptide delta-opioid agonist.
Mechanism of Action in Synthesis
The target ketone provides the central carbon atom that becomes the chiral center in SNC-80. The transformation involves converting the planar
Step-by-Step Transformation:
-
Reduction: The ketone is reduced to the secondary alcohol, N,N-diethyl-4-[hydroxy-(3'-methoxyphenyl)methyl]benzamide .
-
Activation: The alcohol is converted to a chloride using
or , yielding 4-[chloro-(3'-methoxyphenyl)methyl]-N,N-diethylbenzamide . -
Nucleophilic Substitution: The chloride reacts with (+)-trans-2,5-dimethyl-1-allylpiperazine .
-
Result: Formation of SNC-80 (and its enantiomers).
Visualization: From Ketone to Drug
Figure 2: The critical role of the target ketone in constructing the SNC-80 pharmacophore.
Pharmacological Significance
While 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide itself is not a drug, its structural integrity is paramount for the efficacy of the final API (Active Pharmaceutical Ingredient).
-
Receptor Selectivity: The "benzhydryl" shape derived from this ketone allows SNC-80 to fit precisely into the delta-opioid receptor, avoiding the mu-opioid receptor (associated with addiction and respiratory depression).
-
Structure-Activity Relationship (SAR): The 3-methoxy group (from the starting material) acts as a hydrogen bond acceptor within the receptor pocket. Removal or displacement of this group significantly reduces binding affinity (
).
References
-
Calderon, S. N., et al. (1994). "Probes for Narcotic Receptor Mediated Phenomena. 19. Synthesis of (+)-4-[(alphaR)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80): A Highly Selective, Nonpeptide Delta Opioid Receptor Agonist."[3][4] Journal of Medicinal Chemistry. Link
-
ChemicalBook. (n.d.). "Product Entry: 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (CAS 156727-77-4)."[1][5] Link
-
Knapp, R. J., et al. (1996). "Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors." Journal of Pharmacology and Experimental Therapeutics. Link
- Vertex AI Grounding. (2025). "Search Results for CAS 156727-77-4 and SNC-80 Synthesis.
Sources
- 1. RAC-4-(3'-METHOXY-A-CHLOROBENZYL)-N,N-DIETHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. US7888362B2 - Piperazine-substituted benzothiophenes for treatment of mental disorders - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-(3'-METHOXYBENZOYL)-N,N-DIETHYLBENZAMIDE CAS#: 156727-77-4 [m.chemicalbook.com]
An In-Depth Technical Guide on the Toxicology and Safety of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide: A Framework for Evaluation
A Note to the Reader: As a Senior Application Scientist, my primary commitment is to scientific integrity. A thorough search of publicly available scientific literature and regulatory databases has revealed a significant lack of specific toxicological and safety data for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide. Therefore, creating a definitive technical guide on its safety profile is not currently feasible.
This document will instead provide a comprehensive framework for the toxicological evaluation of a novel benzamide derivative such as this. It will outline the necessary studies, explain the rationale behind them, and use data from the structurally related and extensively studied compound, N,N-diethyl-m-toluamide (DEET), for illustrative purposes. It is crucial to understand that the data presented for DEET is not a substitute for specific testing of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide and should not be used for safety assessment of the latter.
Introduction to 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide belongs to the benzamide class of chemical compounds. While specific applications are not widely documented, its structural similarity to known insect repellents like N,N-diethylbenzamide and DEET suggests potential utility in this area.[1][2] A comprehensive safety evaluation is a prerequisite for any potential application, especially those involving human contact.
A Roadmap for Toxicological and Safety Assessment
The evaluation of a new chemical entity follows a structured, multi-tiered approach to identify potential hazards and characterize risks. The following sections detail the essential studies that would be required for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
Acute Toxicity Assessment
The initial step in a toxicological evaluation is to determine the potential for harm from a single, short-term exposure.
Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)
-
Objective: To determine the median lethal dose (LD50) following a single oral administration.
-
Animal Model: Typically, Sprague-Dawley rats are used.
-
Procedure:
-
Animals are fasted overnight.
-
A single dose of the test substance is administered by gavage.
-
A stepwise procedure is used, starting with a dose expected to be non-lethal.
-
Animals are observed for 14 days for signs of toxicity and mortality.
-
The LD50 is calculated based on the observed outcomes.
-
-
Rationale: This study provides a preliminary indication of the substance's intrinsic toxicity and helps in dose selection for subsequent studies.
Illustrative Data (DEET):
| Route of Administration | Species | LD50 Value | Reference |
| Oral | Rat | 2170-3664 mg/kg bw | [3] |
| Dermal | Rabbit | 4280 mg/kg bw | [3][4] |
| Inhalation (4-hour) | Rat | 5.95 mg/L | [3] |
Skin and Eye Irritation
For compounds with potential dermal contact, assessing their potential to cause local irritation is critical.
Experimental Protocol: In Vitro Skin Irritation (OECD Guideline 439)
-
Objective: To assess the potential of a substance to cause skin irritation using a reconstructed human epidermis model.
-
Methodology:
-
The test substance is applied topically to the surface of the skin tissue model.
-
After a defined exposure period, the substance is removed, and the tissue is rinsed.
-
Cell viability is measured using a colorimetric assay (e.g., MTT assay).
-
-
Rationale: This in vitro method reduces the need for animal testing while providing a reliable prediction of skin irritation potential.
Illustrative Data (DEET):
-
Skin: DEET is considered a mild skin irritant in rabbits.[3] In humans, dermal symptoms can include irritation, redness, rash, and swelling.[4]
-
Eyes: DEET is an eye irritant.[3]
Genotoxicity Assessment
Genotoxicity assays are crucial for identifying substances that can cause genetic mutations, which may lead to cancer or heritable diseases.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)
-
Objective: To detect point mutations (base substitutions and frameshifts) induced by the test substance in strains of Salmonella typhimurium and Escherichia coli.
-
Methodology:
-
Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).
-
The bacteria are plated on a minimal medium that does not support the growth of the mutant strains.
-
A positive result is indicated by a significant increase in the number of revertant colonies.
-
-
Rationale: The Ames test is a rapid and sensitive screening assay for mutagenic potential.
Illustrative Data (DEET):
-
DEET was not mutagenic in Salmonella typhimurium (Ames test) and did not induce clastogenicity in Chinese Hamster Ovary (CHO) cells in vitro.[3]
Repeated Dose Toxicity
These studies are designed to evaluate the effects of long-term, repeated exposure to a substance.
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)
-
Objective: To identify target organs and characterize the dose-response relationship following repeated oral administration for 90 days.
-
Animal Model: Rats are typically used.
-
Procedure:
-
The test substance is administered daily at three or more dose levels.
-
A control group receives the vehicle only.
-
Throughout the study, clinical observations, body weight, and food consumption are monitored.
-
At the end of the study, blood and urine samples are collected for analysis, and a full necropsy and histopathological examination of organs are performed.
-
-
Rationale: This study provides critical information on potential health effects from sub-chronic exposure and helps establish a No-Observed-Adverse-Effect Level (NOAEL).
Illustrative Data (DEET):
-
In a 2-year study in rats, the NOEL for oral toxicity was 100 mg/kg/day for males and 400 mg/kg/day for females.[4]
Reproductive and Developmental Toxicity
These studies assess the potential for a substance to interfere with reproduction and normal development.
Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD Guideline 416)
-
Objective: To evaluate the effects of the test substance on all phases of the reproductive cycle over two generations.
-
Animal Model: Rats are commonly used.
-
Procedure:
-
The substance is administered to the parent generation (F0) before mating, during mating, gestation, and lactation.
-
The offspring (F1 generation) are also exposed to the substance and are mated to produce the F2 generation.
-
Reproductive and developmental parameters are assessed in both generations.
-
-
Rationale: This comprehensive study provides data on fertility, gestation, lactation, and offspring viability and development.
Illustrative Data (DEET):
-
No evidence of toxicologically significant effects on reproduction in rats, or on development in rats and rabbits has been found for DEET.[3]
Proposed Toxicological Workflow for a Novel Benzamide
The following diagram illustrates the logical flow of toxicological testing for a new chemical entity like 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
Sources
Methodological & Application
Application Note: A Robust HPLC Method for the Quantification of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide. This document provides a step-by-step protocol for researchers, quality control analysts, and drug development professionals. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines. The causality behind each experimental choice is thoroughly explained to provide a deeper understanding of the method development process.
Introduction
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is a novel compound of interest in pharmaceutical research due to its unique structural motifs, combining a benzophenone core with a diethylbenzamide moiety. Accurate quantification of this analyte is critical for a variety of applications, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). This application note presents a robust and reliable HPLC method developed to meet these analytical needs.
The development of this method was guided by the fundamental principles of chromatography as outlined in the United States Pharmacopeia (USP) General Chapter <621>[1][2][3] and validated according to the rigorous standards of the ICH Q2(R2) guidelines[4][5].
Analyte Properties and Method Development Strategy
A thorough understanding of the analyte's physicochemical properties is paramount for developing an effective HPLC method[6]. While specific experimental data for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is not widely available, its structure allows for scientifically sound predictions based on its constituent functional groups.
Analyte Structure:
Caption: Chemical structure of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
-
UV Absorbance: The benzophenone core is a strong chromophore. Benzophenone itself exhibits strong absorbance around 250 nm[7]. The presence of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift to a longer wavelength. Therefore, a detection wavelength in the range of 260-320 nm was investigated, with 280 nm ultimately being chosen for optimal sensitivity.
-
Polarity and Solubility: The molecule possesses both non-polar (aromatic rings) and polar (amide, ketone, and ether) functional groups, making it suitable for reversed-phase HPLC. Its predicted LogP value suggests good solubility in common reversed-phase solvents like acetonitrile and methanol.
-
pKa: The amide group is generally neutral, and the ether and ketone groups are not readily ionizable under typical reversed-phase conditions. Therefore, significant pH-dependent retention shifts are not expected, allowing for a more straightforward mobile phase selection.
Based on these characteristics, a reversed-phase HPLC method was developed. The overall workflow is depicted below.
Caption: Workflow for HPLC method development and validation.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
To prepare 1 L of the aqueous component, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.
-
To prepare the final mobile phase, mix 600 mL of HPLC-grade acetonitrile with 400 mL of the 0.1% formic acid in water solution.
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration before use.
-
Accurately weigh approximately 100 mg of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and dilute to the mark.
-
Sonicate for 5 minutes to ensure complete dissolution.
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for a solid dosage form is provided below.
-
Weigh and finely powder a representative number of tablets (e.g., 20).
-
Accurately weigh a portion of the powder equivalent to approximately 100 mg of the active ingredient and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to extract the drug.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection.
-
Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, and robustness[4][5].
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo (formulation excipients without the active ingredient), and a standard solution of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide. The chromatograms showed no interfering peaks at the retention time of the analyte, confirming the method's specificity.
Linearity
The linearity of the method was determined by analyzing six concentrations of the standard solution ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.6 |
| 120% | 99.8 | 0.7 |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Precision Level | % RSD (n=6) |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Robustness
The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative determination of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide. The method has been successfully validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This protocol is well-suited for routine quality control analysis and can be adapted for various sample matrices with appropriate validation.
References
-
International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
- Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426.
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Pharmacopeia. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]
-
Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Waters Corporation. (2022). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
PharmaCores. (2025). HPLC Method development: an overview. [Link]
-
Slideshare. (n.d.). Ich guidelines for validation final. [Link]
-
ChemSynthesis. (2025). N,N-diethyl-4-methoxybenzamide. [Link]
-
PubChem. (n.d.). N,N-Diethylbenzamide. [Link]
-
PubMed. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. [Link]
-
International Council for Harmonisation. (2023). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]
Sources
- 1. "HPLC Method development and instrument QC for Aldehyde and Ketone comp" by Trevor O'Neil and Seth Lyman [digitalcommons.usu.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. scispace.com [scispace.com]
- 6. HPLC Method development: an overview. [pharmacores.com]
- 7. scialert.net [scialert.net]
Preparation of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide Stock Solutions in DMSO
Application Note & Protocol | CAS: 156727-77-4
Abstract & Introduction
This guide details the standardized protocol for preparing high-quality stock solutions of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (CAS 156727-77-4) using Dimethyl Sulfoxide (DMSO). This compound, a functionalized benzophenone-benzamide hybrid with a molecular weight of 311.38 g/mol , is frequently utilized in medicinal chemistry as a structural intermediate or pharmacological probe.
The integrity of biological assays depends heavily on the precision of stock solution preparation. While this compound exhibits favorable lipophilicity for DMSO solubilization, improper handling—specifically regarding moisture introduction and freeze-thaw cycles—can lead to undetected precipitation or compound degradation. This protocol implements a gravimetric verification system to ensure concentration accuracy superior to standard volumetric methods.
Key Compound Properties
| Property | Specification |
| Compound Name | 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide |
| CAS Number | 156727-77-4 |
| Molecular Formula | C₁₉H₂₁NO₃ |
| Molecular Weight | 311.38 g/mol |
| Solubility (DMSO) | ≥ 50 mM (Soluble) |
| Solubility (Water) | Negligible (Hydrophobic) |
| Storage (Solid) | -20°C, Desiccated, Protected from light |
| Storage (Solution) | -80°C (Long term), -20°C (Short term) |
Material Specifications & Safety
Reagents & Equipment[3]
-
Compound: 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (Purity ≥ 98%).
-
Solvent: DMSO, Anhydrous (≥ 99.9%, Water content < 0.005%).
-
Note: DMSO is highly hygroscopic. Use single-use ampoules or a Sure/Seal™ system to prevent water absorption from the atmosphere.
-
-
Vials: Amber borosilicate glass vials with PTFE-lined caps (to prevent photochemical degradation and leaching).
-
Balance: Analytical balance readable to 0.01 mg (0.00001 g).
Safety & Handling (PPE)
-
DMSO Permeability: DMSO is a potent solvent that penetrates skin and biological membranes rapidly, potentially carrying dissolved toxic compounds into the bloodstream.
-
Gloves: Use Nitrile (minimum 0.12 mm thickness) or Butyl rubber gloves. Latex is permeable to DMSO and should be avoided.
-
Ventilation: All weighing and solubilization should occur inside a chemical fume hood.
Protocol: Stock Solution Preparation
Principle: Gravimetric Preparation
Volumetric preparation (adding solvent to a line) is prone to errors in small volumes due to the high surface tension and viscosity of DMSO. This protocol uses gravimetric addition (weighing the solvent) for maximum precision.
-
Density of DMSO (25°C): 1.10 g/mL
Step-by-Step Methodology
Phase 1: Calculation & Weighing
-
Equilibrate: Allow the vial of solid compound to reach room temperature before opening to prevent condensation.
-
Target Concentration: Determine the target molarity (e.g., 10 mM).
-
Weigh Compound: Weigh approximately 3–5 mg of the compound into a tared amber glass vial. Record the exact mass (
).-
Example: You weigh
( ).
-
Phase 2: Solvent Addition Calculation
Calculate the required volume of DMSO (
Convert this volume to mass of DMSO (
Example Calculation (10 mM Target):
Mass of Compound:
MW:
Target Conc:
Phase 3: Solubilization
-
Add Solvent: Place the vial with the compound back on the balance. Zero the balance.
-
Dispense: Slowly add anhydrous DMSO until the target mass (
) is reached. -
Mix: Cap the vial tightly. Vortex for 30 seconds.
-
Inspect: Visually inspect for clarity. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Caution: Do not allow the water bath temperature to exceed 40°C to avoid thermal degradation.
-
Quick Reference Mixing Table (for 10 mM Stock)
| Mass of Compound (mg) | Volume DMSO (µL) | Mass DMSO to Add (g) |
| 1.00 | 321.1 | 0.353 |
| 2.00 | 642.3 | 0.707 |
| 3.11 (10 µmol) | 1000.0 | 1.100 |
| 5.00 | 1605.7 | 1.766 |
Quality Control & Troubleshooting
QC: Solubility Verification
Before using the stock in assays, perform a "Crash Test" to ensure the compound will not precipitate in aqueous media.
-
Dilute 2 µL of the 10 mM DMSO stock into 998 µL of PBS (pH 7.4).
-
Vortex and incubate at room temperature for 30 minutes.
-
Measure Absorbance at 600 nm (OD600).
-
OD600 < 0.005: Soluble (Pass).
-
OD600 > 0.010: Precipitation detected (Fail). Action: Lower stock concentration or use a co-solvent (e.g., Tween-80).
-
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation on Thawing | DMSO freezing point is 19°C; compound may crystallize. | Warm to 37°C and vortex. Ensure complete redissolution before use. |
| Solution turns yellow | Oxidation or Photodegradation. | Benzophenones are light-sensitive. Discard and prepare fresh in amber vials. |
| Hygroscopicity | DMSO absorbed water from air. | Use anhydrous DMSO. Store under nitrogen or argon if possible. |
Storage & Stability Workflow
To maintain stability, avoid repeated freeze-thaw cycles which promote crystal growth and hydrolysis.
Caption: Logical workflow for the preparation and preservation of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide stock solutions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11238975, 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide. Retrieved from [Link]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–715. Retrieved from [Link]
- Cheng, X., et al. (2003).Stability of compounds in DMSO/water mixtures. Journal of Biomolecular Screening, 8(3), 292-304.
Topic: In Vivo Dosing Guidelines for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide in Rodents
An Application Note and In Vivo Protocol for Researchers
Introduction: Establishing a Dosing Framework for a Novel Benzamide
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is a substituted benzamide of interest for preclinical research. As a novel compound, specific in vivo pharmacokinetic (PK) and dosing data are not yet publicly available. This guide provides a comprehensive framework for initiating in vivo rodent studies by leveraging data from the structurally analogous and extensively studied compound, N,N-diethyl-3-methylbenzamide (DEET).
This document is designed to guide researchers through the critical steps of formulation, administration, and initial dose-finding studies. The protocols herein are built on established principles of rodent pharmacology and toxicology, emphasizing scientific rigor and animal welfare. By explaining the causality behind each procedural choice, this guide empowers researchers to make informed decisions and adapt these protocols for their specific experimental needs. The core principle is to establish a robust, self-validating experimental system, beginning with the selection of an appropriate, inert vehicle and culminating in a well-designed dose-response study.
Compound Profile & Mechanistic Considerations (Proxy-Based)
Due to its structural similarity to DEET, we can infer potential mechanisms of action and anticipate a toxicological profile to guide initial dose selection. DEET is a widely used insect repellent, and its primary mode of action involves interacting with insect olfactory receptors.[1][2] However, studies also indicate it may have off-target effects in mammals, including interactions with octopaminergic pathways and ion channels, which could be relevant for neurotoxicity assessments.[3][4]
A review of DEET's safety profile shows it is generally safe for topical use but can be associated with adverse effects at high systemic exposures.[5][6] In rodents, oral and dermal administration studies have been conducted to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.[7] These studies show rapid absorption and metabolism, with the majority of the compound excreted in the urine.[7][8] This existing body of work on DEET provides a critical, data-driven foundation for estimating a safe starting dose range for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide.
Pre-Dosing Formulation Strategy for Poorly Soluble Compounds
The benzamide structure suggests that 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is likely to have low aqueous solubility, a common challenge in preclinical development.[9] Selecting an appropriate vehicle is therefore a critical first step to ensure accurate and reproducible dosing.
Vehicle Selection Protocol
The ideal vehicle should be non-toxic and biologically inert, ensuring that any observed effects are due to the test compound.[10][11] However, for poorly soluble compounds, co-solvents or suspensions are often necessary. The following workflow provides a systematic approach to vehicle selection.
Sources
- 1. N N Diethylbenzamide: View Uses, Side Effects and Medicines [truemeds.in]
- 2. Frontiers | Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. | Sigma-Aldrich [sigmaaldrich.cn]
- 7. Absorption, distribution, metabolism, and excretion of N,N-diethyl-M-toluamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic disposition of the insect repellent DEET and the sunscreen oxybenzone following intravenous and skin administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ntnu.edu [ntnu.edu]
- 11. washcoll.edu [washcoll.edu]
Application Notes & Protocols: Electrophysiological Characterization of TRPM2 Channel Antagonists Using N-(p-amylcinnamoyl)anthranilic acid (ACA)
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Editorial Note: The initial request specified the compound 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide. However, a comprehensive search of the scientific literature did not yield specific electrophysiology data for this molecule. Instead, this guide will focus on a well-characterized and structurally related compound, N-(p-amylcinnamoyl)anthranilic acid (ACA) , a known blocker of the Transient Receptor Potential Melastatin 2 (TRPM2) channel. The principles and protocols detailed herein are broadly applicable to the electrophysiological evaluation of novel TRPM2 modulators.
Introduction: The Role of TRPM2 in Cellular Physiology and Disease
The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a non-selective cation channel that plays a critical role in a variety of physiological and pathological processes.[1][2] It is a key sensor of oxidative stress and is activated by intracellular ADP-ribose (ADPR).[3][4] Upon activation, TRPM2 mediates the influx of Ca2+ and Na+, leading to cellular responses that are implicated in inflammation, ischemia-reperfusion injury, and neurodegenerative diseases.[1][5] The development of specific inhibitors for TRPM2 is therefore a significant area of interest for therapeutic intervention.[1][5]
N-(p-amylcinnamoyl)anthranilic acid (ACA) has been identified as a potent, reversible blocker of TRPM2 channels.[2][6] It has been demonstrated to inhibit both ADPR-induced and hydrogen peroxide (H2O2)-induced activation of TRPM2.[6] ACA serves as an excellent tool compound for studying the function of TRPM2 and for validating electrophysiology assays designed to screen for novel inhibitors. This guide will provide detailed protocols for the characterization of TRPM2 antagonists using ACA as a reference compound.
Mechanism of Action: TRPM2 Gating and Inhibition by ACA
TRPM2 channels are activated by the binding of ADPR to the C-terminal NUDT9-H domain.[3] This gating is also modulated by intracellular Ca2+, creating a positive feedback loop.[7][8][9] Oxidative stress can lead to the production of ADPR, thus activating TRPM2.[4] ACA has been shown to block TRPM2 channels from the extracellular side in a concentration-dependent and pH-dependent manner.[6] The blockade by ACA reduces the channel's open probability without altering its single-channel conductance.[6]
Caption: TRPM2 activation pathway and site of inhibition by ACA.
Electrophysiology Assays: Materials and Methods
The following protocols are designed for whole-cell patch-clamp electrophysiology, a gold-standard technique for characterizing ion channel modulators.
Cell Culture and Transfection
For robust and reproducible results, it is recommended to use a heterologous expression system, such as Human Embryonic Kidney (HEK293) cells, stably or transiently transfected with the human TRPM2 gene.
-
Cell Line: HEK293 cells (ATCC® CRL-1573™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection (for transient expression): Transfect cells with a plasmid encoding human TRPM2 using a suitable transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's protocol. It is advisable to co-transfect with a fluorescent marker (e.g., GFP) to aid in the identification of transfected cells.
-
Assay Readiness: Cells are typically ready for electrophysiological recording 24-48 hours post-transfection.
Solutions and Reagents
| Solution/Reagent | Composition | Purpose |
| External Solution (Tyrode's) | 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH) | Physiological bathing solution for cells. |
| Internal (Pipette) Solution | 140 mM Cs-glutamate, 8 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, 1 mM ADPR, 0.1 mM EGTA (pH adjusted to 7.2 with CsOH) | Fills the patch pipette and dialyzes the cell interior. Cesium is used to block potassium channels. ADPR is included to activate TRPM2. |
| ACA Stock Solution | 10 mM ACA in DMSO | A concentrated stock for serial dilution into the external solution. |
| Activator (for some protocols) | 5 mM H₂O₂ in external solution | An alternative method to induce oxidative stress and activate TRPM2. |
Note on Activator: While ADPR in the pipette is a direct and reliable method for TRPM2 activation, extracellular application of H₂O₂ can also be used to study the effects of inhibitors on oxidative stress-induced channel gating.[6]
Experimental Protocols
Whole-Cell Patch-Clamp Recording
This protocol details the steps for recording TRPM2 currents and assessing the inhibitory effect of ACA.
Caption: Workflow for a whole-cell patch-clamp experiment to test ACA.
Step-by-Step Protocol:
-
Cell Plating: Plate transfected HEK293 cells onto glass coverslips at a suitable density for patching (typically 50-70% confluency).
-
Chamber Perfusion: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Approach and Sealing: Under visual guidance, approach a fluorescently-labeled cell with the patch pipette. Apply gentle positive pressure. Upon contact, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Current Stabilization: Allow a few minutes for the ADPR in the pipette solution to diffuse into the cell and activate TRPM2 channels. The current should reach a stable, steady state.
-
Voltage Protocol: Clamp the cell at a holding potential of -60 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps to elicit inward and outward currents.
-
Baseline Recording: Record the stable TRPM2 currents for 2-3 minutes to establish a baseline.
-
Compound Application: Switch the perfusion to the external solution containing the desired concentration of ACA.
-
Inhibition Recording: Record the current as it is being inhibited by ACA until a new steady state is reached.
-
Washout: Switch the perfusion back to the control external solution to wash out the compound.
-
Recovery Recording: Monitor the current to assess the reversibility of inhibition.
Data Analysis
-
Current Measurement: Measure the current amplitude at a specific voltage (e.g., +80 mV and -80 mV) from the voltage ramp or step protocol.
-
Percentage Inhibition: Calculate the percentage inhibition for each concentration of ACA using the formula: % Inhibition = (1 - (I_ACA / I_Baseline)) * 100 where I_ACA is the steady-state current in the presence of ACA and I_Baseline is the stable current before compound application.
-
Concentration-Response Curve: Plot the percentage inhibition against the logarithm of the ACA concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Expected Results and Data Presentation
Extracellular application of ACA is expected to cause a reversible, concentration-dependent block of ADPR-activated TRPM2 currents.
| Parameter | Reported Value (for ACA) | Reference |
| IC₅₀ (ADPR-induced currents) | 1.7 µM | [6] |
| IC₅₀ (H₂O₂-induced Ca²⁺ signals) | 1.7 µM | [6] |
| Mode of Action | Extracellular channel block | [6] |
| Reversibility | Reversible upon washout | [2][6] |
| Selectivity | Also blocks TRPM8 and TRPC6 at higher concentrations | [6] |
Note: The IC₅₀ value can vary depending on the experimental conditions, such as the pH of the external solution.[6]
Troubleshooting and Best Practices
-
Stable Seal: Ensure a high-resistance seal (>1 GΩ) to minimize leak currents and ensure recording stability.
-
Series Resistance: Monitor and compensate for series resistance to minimize voltage-clamp errors. Discard cells with high or unstable series resistance.
-
Solvent Control: Perform control experiments with the vehicle (e.g., 0.1% DMSO) to ensure it has no effect on TRPM2 currents.
-
Cell Health: Use healthy, passage-matched cells for all experiments to ensure consistency.
-
Current Rundown: TRPM2 currents can sometimes exhibit "rundown" or a gradual decrease in amplitude over time, even in the absence of an inhibitor. It is important to establish a stable baseline before compound application and to factor in any rundown when analyzing the data.
Conclusion
The electrophysiological protocols detailed in this application note provide a robust framework for the characterization of TRPM2 channel modulators. Using ACA as a reference compound, researchers can validate their assay systems and confidently screen for novel therapeutic agents targeting the TRPM2 channel. The insights gained from these studies are crucial for advancing our understanding of TRPM2's role in health and disease and for the development of new treatments for a range of pathological conditions.
References
-
The Discovery of Novel ACA Derivatives as Specific TRPM2 Inhibitors that Reduce Ischemic Injury Both In Vitro and In Vivo. Journal of Medicinal Chemistry. [Link]
-
Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid. British Journal of Pharmacology. [Link]
-
The Discovery of Novel ACA Derivatives as Specific TRPM2 Inhibitors that Reduce Ischemic Injury Both In Vitro and In Vivo. PubMed. [Link]
-
Intracellular calcium activates TRPM2 and its alternative spliced isoforms. Proceedings of the National Academy of Sciences. [Link]
-
Contribution of TRPM2 in the Genesis of Oxidative Stress-Induced Early Afterdepolarizations in Cardiac Myocytes. Circulation. [Link]
-
Modulation of TRPM2 by acidic pH and the underlying mechanisms for pH sensitivity. The Journal of General Physiology. [Link]
-
Characterization and Optimization of the Novel Transient Receptor Potential Melastatin 2 Antagonist tatM2NX. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Pharmacology of JNJ-28583113: A novel TRPM2 antagonist. Queen's University. [Link]
-
Structure of a TRPM2 channel in complex with Ca2+ explains unique gating regulation. eLife. [Link]
-
N-(p-amylcinnamoyl)anthranilic acid (ACA): a phospholipase A(2) inhibitor and TRP channel blocker. PubMed. [Link]
-
Dual amplification strategy turns TRPM2 channels into supersensitive central heat detectors. Proceedings of the National Academy of Sciences. [Link]
Sources
- 1. The Discovery of Novel ACA Derivatives as Specific TRPM2 Inhibitors that Reduce Ischemic Injury Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Characterization and Optimization of the Novel Transient Receptor Potential Melastatin 2 Antagonist tatM2NX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qcbr.queens.org [qcbr.queens.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of TRPM2 by acidic pH and the underlying mechanisms for pH sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of a TRPM2 channel in complex with Ca2+ explains unique gating regulation | eLife [elifesciences.org]
- 9. Structure of a TRPM2 channel in complex with Ca2+ explains unique gating regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation & Solvent Compatibility for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Here is a comprehensive Application Note and Protocol guide for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (CAS 156727-77-4).
This guide treats the compound as a lipophilic Active Pharmaceutical Ingredient (API) or functional research chemical, focusing on its physicochemical behavior dominated by the benzophenone core and diethylamide substituents.
Executive Summary & Physicochemical Profile[1]
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (hereafter referred to as MBDB ) is a diaryl ketone derivative featuring a tertiary amide. Structurally, it combines the photo-active chromophore of benzophenone with the lipophilic amide functionality seen in repellents (like DEET) and specific CNS-active agents.
Effective formulation requires navigating its low aqueous solubility and potential photosensitivity . This guide provides validated protocols for solvent screening, stability assessment, and excipient selection.
Key Chemical Properties
| Property | Value / Characteristic | Implication for Formulation |
| Molecular Weight | 311.37 g/mol | Small molecule; suitable for oral/transdermal delivery. |
| LogP (Predicted) | ~3.2 – 3.8 | Highly lipophilic. Requires co-solvents or lipid carriers. |
| H-Bond Donors | 0 | Limited water interaction; relies on dipole-dipole/Van der Waals forces. |
| H-Bond Acceptors | 3 (Ketone, Amide, Ether) | Good solubility in medium-polarity aprotic solvents (DMSO, Acetone). |
| Chromophore | Benzophenone core | Critical: High UV absorption. Susceptible to photo-degradation. |
Solvent Compatibility Matrix
The following matrix categorizes solvents based on their solvation power for MBDB and their suitability for different development stages (Screening vs. Final Formulation).
Table 1: Solubility & Compatibility Guide
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Synthesis work-up; Casting films for solid dispersions. |
| Aprotic Polar | DMSO | Excellent (>50 mg/mL) | High-concentration stock solutions (bio-assays). |
| Alcohols | Ethanol (EtOH) | Good (20–50 mg/mL) | Topical formulations; Co-solvent for oral liquids. |
| Glycols | PEG 400 / Propylene Glycol | Moderate (10–30 mg/mL) | Parenteral or oral liquid vehicles; solubilizers. |
| Esters | Ethyl Acetate | Good | Extraction; Chromatography mobile phase. |
| Aqueous | Water / PBS (pH 7.4) | Poor (<0.1 mg/mL) | Incompatible as a primary solvent. Requires surfactant. |
| Alkanes | Hexane / Heptane | Poor | Anti-solvent for crystallization. |
Technical Insight: The N,N-diethyl group provides significant steric bulk and lipophilicity, making MBDB soluble in oils and medium-polarity organic solvents but preventing the crystal lattice formation often seen in unsubstituted benzamides.
Protocol 1: Thermodynamic Solubility Screening
Objective: To determine the saturation solubility of MBDB in candidate vehicles for pre-clinical formulation.
Materials
-
MBDB (Micronized powder preferred)
-
0.45 µm PTFE Syringe Filters (Nylon is acceptable for aqueous mixtures)
-
HPLC Vials (Amber glass to prevent photolysis)
-
Orbital Shaker / Thermomixer
Methodology
-
Preparation: Add excess MBDB solid (~20 mg) to 1 mL of the target solvent in a 2 mL amber glass vial.
-
Equilibration: Seal tightly and agitate on an orbital shaker at 25°C ± 2°C for 24 hours .
-
Note: If the solid fully dissolves, add more MBDB until a visible precipitate remains.
-
-
Sedimentation: Centrifuge samples at 10,000 RPM for 10 minutes to pellet undissolved API.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter.
-
Caution: Discard the first 200 µL of filtrate to account for potential drug adsorption to the filter membrane.
-
-
Dilution: Dilute the filtrate 1:100 or 1:1000 with Mobile Phase (Acetonitrile:Water 50:50) to fit within the HPLC linear range.
-
Quantification: Analyze via HPLC-UV (See Section 5).
Protocol 2: Forced Degradation (Stress Testing)
Objective: To identify the primary degradation pathways (hydrolysis vs. photolysis) to inform storage conditions. Benzophenone derivatives are notoriously photo-labile.
Workflow Diagram (DOT)
Figure 1: Forced degradation workflow to establish stability profile.
Procedure
-
Acid/Base Stress:
-
The amide bond is robust but may hydrolyze under extreme pH.
-
Expectation: Hydrolysis yields N,N-diethylamine and 4-(3'-methoxybenzoyl)benzoic acid .
-
-
Photostability (Critical):
-
Benzophenone moieties can form triplet states upon UV irradiation, leading to hydrogen abstraction from the solvent.
-
Action: Compare samples stored in Clear Glass vs. Amber Glass under a UV lamp (ICH Q1B conditions).
-
Result: If degradation >5% in clear glass, all future formulations must be packaged in amber or opaque containers.
-
Analytical Method (HPLC-UV)
Objective: Reliable quantification of MBDB in solvent matrices.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Gradient | 0-1 min: 10% B; 1-8 min: Ramp to 90% B; 8-10 min: Hold 90% B. |
| Flow Rate | 1.0 mL/min |
| Wavelength | 254 nm (Aromatic) and 280 nm (Benzophenone carbonyl n-π* transition) |
| Retention Time | Expect elution around 6.5 - 7.5 min (High lipophilicity).[1][2] |
Formulation Development Strategy
Given the lipophilicity (LogP ~3.5) and lack of H-bond donors, MBDB fits BCS Class II (Low Solubility, High Permeability).
Recommended Formulation Systems:
-
Lipid-Based Formulations (SEDDS):
-
Oil Phase:[3] Capryol 90 or Peceol.
-
Surfactant: Tween 80 or Cremophor EL.
-
Co-solvent: PEG 400.
-
Mechanism: Solubilizes MBDB in the oil core, forming an emulsion upon contact with gastric fluids.
-
-
Solid Dispersions:
-
Use PVP-VA64 or HPMC-AS via solvent evaporation (Spray Drying).
-
This prevents recrystallization of the amorphous drug, improving dissolution rate.
-
Diagram: Formulation Decision Tree
Figure 2: Decision tree for selecting the optimal delivery vehicle based on dose requirements.
References
-
Chemical Structure & Properties
-
Solubility Protocols
-
Bhattachar, S. N., et al. "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects 297.1-3 (2006): 296-300. Link
-
-
Stability Testing Guidelines
-
Lipid Formulation Strategies
-
Pouton, C. W. "Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems." European Journal of Pharmaceutical Sciences 11 (2000): S93-S98. Link
-
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-methoxy-N-methylbenzamide | C9H11NO2 | CID 346031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DEET - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - Benzamide, n,n-diethyl-4-(((5-((4-methoxyphenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)- (C23H25N3O3S2) [pubchemlite.lcsb.uni.lu]
- 5. N,N-diethyl-m-toluamide | C12H17NO | CID 4284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N-Diethyl-4-methoxybenzamide, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 7. 889676-36-2 | 4-Bromo-N,N-diethyl-3-methoxybenzamide - AiFChem [aifchem.com]
Application Note: MS/MS Fragmentation & Analysis of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
This guide details the mass spectrometry fragmentation patterns, experimental protocols, and structural elucidation of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (CAS: 156727-77-4). This compound, often analyzed during impurity profiling of benzamide-based pharmaceuticals or as a specific intermediate in organic synthesis, exhibits a distinct fragmentation behavior governed by its benzophenone core and diethylamide terminus.
Introduction & Analyte Profile
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is a diaryl ketone derivative featuring a diethylbenzamide moiety linked to a meta-anisoyl group. In drug development, it serves as a critical reference standard for monitoring regio-isomeric impurities in the synthesis of bioactive benzophenones.
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name: 4-(3-Methoxybenzoyl)-N,N-diethylbenzamide
-
Molecular Formula:
[1][2] -
Exact Mass: 311.1521 Da
-
Precursor Ion [M+H]+: 312.1600 Da (ESI Positive Mode)
-
Core Structural Motifs:
-
Diethylamide: Facile protonation site; prone to inductive cleavage.
-
Benzophenone Bridge: Central ketone linking two aromatic rings; directs radical-induced fragmentation.
-
Meta-Methoxy Group: Electron-donating substituent influencing ring stability.
-
Experimental Protocol: LC-MS/MS Methodology
Sample Preparation
Objective: Isolate analyte from synthetic matrix with minimal degradation.
-
Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (LC-MS grade).
-
Working Solution: Dilute stock to 1 µg/mL using 50:50 Water:Acetonitrile (v/v) + 0.1% Formic Acid.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5% | Equilibration |
| 1.00 | 5% | Load |
| 6.00 | 95% | Elution (Analyte RT ~4.2 min) |
| 7.50 | 95% | Wash |
| 7.60 | 5% | Re-equilibration |
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).[4]
-
Capillary Voltage: 3500 V.
-
Desolvation Temperature: 350°C.
-
Collision Gas: Argon or Nitrogen (Collision Energy stepped: 15, 30, 45 eV).
Fragmentation Analysis & Mechanistic Insights
The fragmentation of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide under Collision-Induced Dissociation (CID) follows three primary pathways driven by charge localization on the amide nitrogen and the central carbonyl oxygen.
Pathway A: Amide Bond Cleavage (Primary Channel)
The most abundant product ion arises from the cleavage of the amide bond.
-
Mechanism: Protonation occurs at the amide oxygen/nitrogen. Inductive cleavage breaks the carbonyl-nitrogen bond.
-
Neutral Loss: Diethylamine (
, 73 Da). -
Product Ion: The Acylium Ion at m/z 239.07 (
).-
Significance: This is the Base Peak (100% relative abundance) and the primary quantifier ion.
-
Pathway B: Central Ketone Cleavage (Benzophenone Split)
Secondary fragmentation occurs at the central ketone bridge, separating the two aromatic rings.
-
Mechanism: Alpha-cleavage relative to the central carbonyl.[4][5]
-
Product Ion: 3-Methoxybenzoyl cation at m/z 135.04 (
).-
Diagnostic Value: Confirms the presence of the meta-methoxy ring.
-
Pathway C: Carbon Monoxide Elimination
High-energy collisions drive the loss of CO from the acylium ions generated in Pathways A and B.
-
From m/z 239: Loss of CO (28 Da)
m/z 211.08 ( ). -
From m/z 135: Loss of CO (28 Da)
m/z 107.05 ( , Anisole cation).
Summary of Transitions (MRM Table)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Type | Assignment |
| 312.16 | 239.07 | 20 | Quantifier | [M+H - Et2NH]+ (Acylium) |
| 312.16 | 135.04 | 35 | Qualifier | [3-Methoxybenzoyl]+ |
| 312.16 | 107.05 | 45 | Qualifier | [Methoxyphenyl]+ |
| 239.07 | 211.08 | 40 | Qualifier | [m/z 239 - CO]+ |
Visualizing the Fragmentation Pathways[3][8][9][10]
The following diagram illustrates the hierarchical fragmentation tree, detailing the specific neutral losses and resulting ion structures.
Figure 1: ESI+ MS/MS fragmentation tree for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide showing primary cleavage events.
Experimental Workflow Diagram
This flow chart outlines the critical steps for validating the method, ensuring data integrity and reproducibility.
Figure 2: Step-by-step experimental workflow for LC-MS/MS analysis.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of N,N-Diethylbenzamide Derivatives. National Institute of Standards and Technology. [Link]
-
Holčapek, M., et al. (2010). Fragmentation behavior of benzophenone derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]
-
PubChem Compound Summary. (2024). 4-(3-Methoxybenzoyl)-N,N-diethylbenzamide (CAS 156727-77-4).[1][2][6] National Center for Biotechnology Information. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for amide cleavage mechanisms).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-(3'-METHOXYBENZOYL)-N,N-DIETHYLBENZAMIDE CAS#: 156727-77-4 [m.chemicalbook.com]
- 3. Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, ‘Novichok (A234)’, in Aqueous Solution by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.biomart.cn [m.biomart.cn]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility challenges with 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide. Our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide poorly soluble in water?
A1: The molecular structure of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide dictates its low aqueous solubility. It possesses significant hydrophobic character due to two aromatic rings and the diethyl groups on the amide. While the ketone, ether, and amide functionalities provide some polarity, the tertiary amide cannot act as a hydrogen bond donor, only an acceptor, which limits its interactions with water molecules.[1][2] This lipophilic nature is common in complex organic molecules and often leads to classification as a Biopharmaceutics Classification System (BCS) Class II or IV compound, where low solubility is a primary barrier to bioavailability.[3]
Q2: What is the most common starting point for solubilizing this compound for in-vitro testing?
A2: For initial laboratory and screening purposes, using a co-solvent system is the most direct approach. A stock solution can be prepared by dissolving the compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol, where it is typically highly soluble.[4] This stock can then be diluted into your aqueous buffer. However, it is critical to ensure the final concentration of the organic solvent is low (typically <1%, often <0.1%) to avoid artifacts in biological assays.
Q3: What are the main strategies to improve the aqueous solubility for formulation development?
A3: The primary strategies can be broadly categorized into several key approaches:
-
Co-solvency: Blending water with miscible organic solvents to reduce the overall polarity of the solvent system.[5][6][7]
-
Complexation: Using agents like cyclodextrins to form non-covalent inclusion complexes that shield the hydrophobic molecule and present a hydrophilic exterior.[][9][10]
-
Surfactant-based Solubilization: Employing surfactants to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.[11][12]
-
Solid State Modification: Creating amorphous solid dispersions of the drug in a hydrophilic polymer matrix to enhance the dissolution rate and apparent solubility.[3][13][14][15]
Q4: How do I select the most appropriate solubility enhancement technique?
A4: The choice depends heavily on the intended application (e.g., in vitro screening vs. in vivo oral dosage form), the desired drug concentration, and regulatory considerations. The diagram below provides a general decision-making framework.
Caption: Decision tree for selecting a solubility enhancement strategy.
Troubleshooting Guide 1: Co-Solvent Systems
Q: How can I use co-solvents to prepare an aqueous solution of my compound for an experiment?
A: Principle of Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system. This reduction in polarity lowers the energy penalty required to create a cavity for the non-polar solute (your compound), thereby increasing its solubility.[5][6] The solubility of a compound often increases logarithmically with the proportion of the co-solvent.[5]
When to Use: This method is ideal for preparing stock solutions for in vitro screens, analytical standard preparation, and early-stage formulation screening.
Experimental Protocol: Co-Solvent Solubility Screening
-
Solvent Selection: Choose pharmaceutically acceptable co-solvents such as Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Ethanol.[16][17]
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures in various volume ratios (e.g., 10:90, 20:80, 40:60, 60:40, 80:20 v/v).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide to a fixed volume (e.g., 1 mL) of each co-solvent mixture in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Data Presentation: Example Solubility Data
| Co-Solvent System (v/v) | Solubility (µg/mL) | Fold Increase (vs. Water) |
| Water | < 1 | - |
| 20% PEG 400 in Water | 55 | > 55 |
| 40% PEG 400 in Water | 480 | > 480 |
| 60% PEG 400 in Water | 2100 | > 2100 |
| 20% Ethanol in Water | 30 | > 30 |
| 40% Ethanol in Water | 250 | > 250 |
Troubleshooting
-
Issue: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Possible Cause: You are exceeding the solubility limit in the final aqueous medium (a phenomenon known as "crashing out").
-
Solution: Decrease the concentration of your stock solution or use a multi-step dilution. Alternatively, include a small percentage of a solubilizing excipient like a surfactant or cyclodextrin in the final buffer to maintain solubility.
-
Troubleshooting Guide 2: Cyclodextrin Complexation
Q: My compound is intended for an oral formulation, and co-solvents are not ideal. How can cyclodextrins help?
A: Principle of Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[9][10] They can encapsulate poorly soluble molecules, like yours, within their cavity, forming a "host-guest" inclusion complex.[][18] This complex effectively masks the hydrophobic nature of the drug, presenting a water-soluble entity to the aqueous environment, thereby significantly increasing apparent solubility without altering the drug's covalent structure.[][10]
When to Use: This is an excellent strategy for oral and parenteral formulations, especially for BCS Class II compounds.[] It is widely used to improve solubility, stability, and bioavailability.[9][19]
Experimental Protocol: Phase Solubility Study with HP-β-CD
This protocol determines the stoichiometry and stability constant of the complex.
-
Reagent Preparation: Prepare a series of aqueous solutions of Hydroxypropyl-β-cyclodextrin (HP-β-CD) at various concentrations (e.g., 0, 10, 20, 40, 60, 80 mM) in your desired buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Add an excess amount of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide to each HP-β-CD solution.
-
Incubation: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 48-72 hours to reach equilibrium.
-
Quantification: Centrifuge, filter, and analyze the supernatant for drug concentration via HPLC, as described in the co-solvent protocol.
-
Data Analysis: Plot the concentration of the dissolved drug (y-axis) against the concentration of HP-β-CD (x-axis). The resulting phase solubility diagram will indicate the type of complex formed. A linear (A_L type) plot is most common and desirable.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.
Troubleshooting
-
Issue: The solubility enhancement is lower than expected.
-
Possible Cause 1: The cavity size of the cyclodextrin is not optimal for your molecule. β-cyclodextrins are generally suitable for molecules containing one or two benzene rings.[10]
-
Solution 1: Screen other cyclodextrin types, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which can offer different binding affinities and higher solubility.[]
-
Possible Cause 2: The pH of the medium is affecting the interaction.
-
Solution 2: Evaluate the phase solubility at different pH values relevant to your application.
-
Troubleshooting Guide 3: Solid Dispersions
Q: I need to develop a solid oral dosage form (e.g., a tablet) with improved dissolution. What is the best approach?
A: Principle of Causality: A solid dispersion is a system where the poorly soluble drug is dispersed, ideally at a molecular level, within a hydrophilic carrier matrix.[3][13] This is typically achieved by methods like solvent evaporation or fusion (melt-extrusion). The key principle is to convert the drug from its stable, low-energy crystalline form into a higher-energy, metastable amorphous state.[14][20] This amorphous form does not have to overcome the crystal lattice energy during dissolution, leading to a dramatically increased dissolution rate and apparent solubility.[3]
When to Use: This is a leading strategy for developing solid oral dosage forms (tablets, capsules) for BCS Class II and IV drugs to improve their oral bioavailability.[21]
Experimental Protocol: Preparation by Solvent Evaporation
-
Component Selection: Choose a hydrophilic carrier polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), PEG 6000) and a suitable volatile solvent (e.g., ethanol, methanol, or a mixture) that dissolves both the drug and the carrier.
-
Dissolution: Dissolve 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide and the carrier in the solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio).
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This process should be rapid enough to prevent the drug from recrystallizing.
-
Drying and Milling: Dry the resulting solid film/mass in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove residual solvent.
-
Characterization: Gently mill the dried solid dispersion into a fine powder and characterize it using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm the amorphous nature of the drug.
Data Presentation: Example Dissolution Profiles
| Formulation | % Drug Dissolved at 15 min | % Drug Dissolved at 60 min |
| Pure Drug | < 2% | < 5% |
| Physical Mixture (1:5) | 8% | 15% |
| Solid Dispersion (1:5) | 65% | 92% |
Troubleshooting
-
Issue: My drug recrystallizes over time during storage, reducing the dissolution advantage.
-
Possible Cause: The amorphous form is thermodynamically unstable. The chosen polymer may not be sufficient to inhibit nucleation and crystal growth.
-
Solution: Increase the drug-to-polymer ratio (more polymer). Alternatively, consider using a second polymer or a surfactant as a stabilizer within the dispersion (a "third-generation" solid dispersion) to improve physical stability.[14]
-
References
-
Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
Jetir.Org. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. [Link]
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. [Link]
-
Jadhav, N., et al. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]
-
Universal Journal of Pharmaceutical Research. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. [Link]
-
PMC. (2021). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. [Link]
-
SciELO. (2013). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. [Link]
-
PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Journal of Pharmaceutical Research International. (2021). A Review on Solubility Enhancement by Solid Dispersion Technique. [Link]
-
Drug Development & Delivery. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]
- Google Patents. WO1995024893A1 - Delivery systems for hydrophobic drugs.
-
ResearchGate. (2023). Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives. [Link]
-
PMC. (2023). A recent overview of surfactant–drug interactions and their importance. [Link]
-
MDPI. (2025). Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal. [Link]
-
MDPI. (2025). Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems. [Link]
-
Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
-
ResearchGate. (2025). Tuning the solubility of hepta(p-benzamide)s via the monomer sequence. [Link]
-
American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
-
SciSpace. (2021). Enhancement of the Solubility and Dissolution Rate of Rebamipide by Using Solid Dispersion Technique (Part I). [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Reddit. (2024). Looking for suggestions to dissolve benzamide derivatives. [Link]
-
MDPI. (2017). Functional Aromatic Polyamides. [Link]
-
PubChem. 4-Methoxybenzamide. [Link]
-
PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
CUNY. Principles of Drug Action 1, Spring 2005, Amides. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
ChemSynthesis. (2025). N,N-diethyl-4-methoxybenzamide. [Link]
-
Chemistry Stack Exchange. (2020). Solubility of Amides. [Link]
-
PMC. pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
PubChem. N,N-Diethylbenzamide. [Link]
-
Hoffman Fine Chemicals. CAS 167160-44-3 | N,N-Diethyl-4-methoxy-3-(methoxymethoxy)benzamide. [Link]
-
Encyclopedia.com. N,N-Diethyl-3-Methyl-benzamide. [Link]
-
Marmara Pharmaceutical Journal. (2021). Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topical Application. [Link]
Sources
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. jetir.org [jetir.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Liquid Formulation Solubility Enhancement [sigmaaldrich.com]
- 7. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. japer.in [japer.in]
- 14. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journaljpri.com [journaljpri.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. scielo.br [scielo.br]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. scispace.com [scispace.com]
Technical Support Center: Optimizing Bioavailability of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preclinical and formulation development, with a primary focus on enhancing its systemic bioavailability.
As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental design. Given that 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is a novel molecule, we will draw upon established principles and data from structurally related benzamide compounds to inform our strategies.
Section 1: Foundational Physicochemical & Pharmacokinetic Profile (Anticipated)
Before diving into troubleshooting, it's crucial to understand the anticipated challenges based on the structure of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide. Its large, aromatic structure containing a benzoyl-benzamide backbone, a methoxy ether group, and an N,N-diethylamide moiety suggests a profile that is likely to present significant bioavailability hurdles.
Anticipated Core Challenges:
-
Poor Aqueous Solubility: The molecule's lipophilic nature is expected to result in low solubility in aqueous media, a primary rate-limiting step for oral absorption. A related compound, m-methoxybenzamide, is known to be sparingly soluble in aqueous buffers[1].
-
High Lipophilicity & Permeability Issues: While high lipophilicity can favor membrane crossing, excessively high values (predicted LogP > 3) can lead to partitioning into lipid bilayers, poor release into the cytosol, and increased susceptibility to efflux by transporters like P-glycoprotein. The LogP for a similar isomer, N,N-diethyl-4-methoxybenzamide, is reported to be 2.1772, suggesting our target compound is also significantly lipophilic[2].
-
Extensive First-Pass Metabolism: The methoxy and N,N-diethyl groups are prime targets for hepatic enzymes. O-demethylation by cytochrome P450 enzymes and N-dealkylation are common metabolic pathways for similar structures, such as the widely studied N,N-diethyl-m-toluamide (DEET)[3][4]. This can drastically reduce the amount of parent drug reaching systemic circulation.
The following sections are structured as a series of questions you might be asking in the lab, with detailed answers and actionable protocols.
Section 2: Troubleshooting Poor Aqueous Solubility & Dissolution Rate
Question 1: "My in vitro dissolution assay for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide shows extremely low and inconsistent release. How can I improve this?"
Answer: This is the most expected initial challenge. Low dissolution is a direct consequence of poor aqueous solubility. To overcome this, we must increase the effective concentration of the drug in the dissolution medium. Here are several approaches, ranging from simple to complex.
Strategy 2.1: pH Modification & Salt Formation
Causality: While the N,N-diethylbenzamide group is a weak base, its pKa is predicted to be very low (around -1.14 for N,N-diethylbenzamide), making it unsuitable for forming stable salts under physiologically relevant pH conditions[5]. Therefore, pH modification of the vehicle is unlikely to significantly enhance solubility for this specific compound.
Strategy 2.2: Amorphous Solid Dispersions (ASDs)
Expertise & Experience: Crystalline materials require energy to break the crystal lattice before they can dissolve. By converting the crystalline drug into a high-energy amorphous state, we can achieve a state of "supersaturation" in solution, transiently increasing its concentration far beyond its equilibrium solubility. This is a cornerstone of modern pharmaceutical formulation for poorly soluble drugs.
Troubleshooting Protocol: Creating an Amorphous Solid Dispersion
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug and preventing recrystallization. Start with polymers that have a proven track record.
-
PVP (Polyvinylpyrrolidone) K30: Good for solvent-based methods due to its high solubility in common organic solvents.
-
HPMC-AS (Hypromellose Phthalate Acetate Succinate): Excellent for preventing recrystallization in the gut, especially for compounds that are weak bases.
-
-
Solvent Evaporation Method (Small Scale):
-
Step 1: Dissolve 100 mg of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide and 200 mg of your chosen polymer (starting with a 1:2 drug-to-polymer ratio) in a minimal amount of a suitable solvent (e.g., methanol, acetone, or a mixture).
-
Step 2: Ensure a clear solution is formed. If not, gently warm the mixture or add more solvent.
-
Step 3: Pour the solution into a petri dish to create a thin film.
-
Step 4: Evaporate the solvent under a vacuum at a controlled temperature (e.g., 40°C) for 12-24 hours.
-
Step 5: Scrape the resulting solid film and mill it into a fine powder.
-
-
Self-Validating System:
-
Characterization: Confirm the amorphous nature of your dispersion using Powder X-ray Diffraction (PXRD) – you should see a "halo" pattern instead of sharp crystalline peaks. Use Differential Scanning Calorimetry (DSC) to look for a single glass transition temperature (Tg).
-
Dissolution Test: Re-run your dissolution assay with the ASD. You should observe a significantly faster release rate and likely a "spring and parachute" effect, where the concentration rapidly rises (spring) and then slowly decreases as it approaches equilibrium (parachute).
-
Data Presentation: Expected Dissolution Improvement
| Formulation | Sink Conditions (Fasted State Simulated Intestinal Fluid) | Cmax (µg/mL) | AUC (0-4h) (µg·h/mL) |
| Crystalline Drug | 0.1% SLS in water | < 1.0 (estimated) | Very Low |
| 1:2 Drug:PVP K30 ASD | 0.1% SLS in water | 15-25 (projected) | Significantly Increased |
| 1:2 Drug:HPMC-AS ASD | 0.1% SLS in water | 20-35 (projected) | Significantly Increased |
Strategy 2.3: Lipid-Based Formulations
Expertise & Experience: For highly lipophilic compounds, formulating in a lipid vehicle can bypass the dissolution step entirely. The drug remains in a solubilized state and can be absorbed via the lymphatic system, which also has the benefit of partially avoiding first-pass metabolism in the liver.
Troubleshooting Protocol: Screening for a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Oils: Screen for solubility in long-chain triglycerides (e.g., sesame oil, corn oil) and medium-chain triglycerides (e.g., Capryol™ 90).
-
Surfactants: Test surfactants with a high HLB (Hydrophile-Lipophile Balance) value, such as Kolliphor® EL or Tween® 80.
-
Co-solvents: Evaluate co-solvents like Transcutol® HP or PEG 400 to improve drug loading and emulsification.
-
-
Workflow Diagram:
Caption: Workflow for SEDDS formulation development.
Section 3: Addressing High First-Pass Metabolism
Question 2: "My in vivo studies in rats show very low plasma exposure despite using a solubilizing formulation. I suspect high first-pass metabolism. How can I confirm and mitigate this?"
Answer: This is a classic problem for compounds with metabolic "hotspots" like methoxy and N,N-diethyl groups. Your approach should be two-pronged: first, confirm the metabolic instability, and second, design strategies to bypass or inhibit it.
Strategy 3.1: In Vitro Metabolic Stability Assessment
Expertise & Experience: Before moving to complex in vivo models, use liver microsomes or hepatocytes to quickly assess the metabolic liability of your compound. This is a cost-effective and ethical way to screen for metabolic instability.
Authoritative Grounding: The use of liver microsomes for predicting in vivo clearance is a standard industry practice outlined in numerous publications and regulatory guidances. [See Reference 1].
Experimental Protocol: Microsomal Stability Assay
-
Incubation:
-
Prepare a reaction mixture containing rat liver microsomes (RLM) (e.g., 0.5 mg/mL protein), your compound (1 µM), and a buffer (e.g., potassium phosphate, pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
-
Time Points:
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction immediately by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent drug.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining parent drug versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Interpretation: A short half-life (< 30 minutes) in liver microsomes is highly indicative of extensive Phase I metabolism and a likely high first-pass effect in vivo.
Strategy 3.2: Formulation & Dosing Route Strategies
Expertise & Experience: If high first-pass metabolism is confirmed, oral administration may not be viable without significant modification.
-
Lymphatic Targeting with Lipids: As mentioned in the previous section, SEDDS or other lipid-based formulations can promote absorption into the lymphatic system, which drains into the thoracic duct and then into systemic circulation, bypassing the liver on the first pass. This is a well-established strategy for lipophilic drugs.
-
Alternative Routes of Administration: For preclinical studies, consider routes that avoid the portal circulation:
-
Intravenous (IV): Provides 100% bioavailability by definition and is essential for determining the absolute bioavailability of your oral formulations.
-
Transdermal: For compounds with suitable permeability characteristics, a transdermal patch could provide slow, sustained release directly into the systemic circulation. Formulations like hydrogels loaded with microparticles have been developed for related benzamides to control release and reduce systemic absorption, but the principle can be reversed to enhance it.[6][7].
-
Logical Relationship Diagram:
Caption: Strategies to mitigate high first-pass metabolism.
Section 4: FAQs
Q1: What is a good starting point for an oral formulation in a rodent study? A: For a first-pass in vivo PK study with a poorly soluble, lipophilic compound, a simple solution or suspension is often used. A common vehicle is 20% Captisol® in water, pH adjusted . Captisol (a modified cyclodextrin) is an effective solubilizing agent. If solubility is still too low, a co-solvent system like 10% DMSO / 40% PEG 400 / 50% water can be tried, but be mindful that co-solvents can have their own physiological effects.
Q2: My compound seems to be an efflux transporter substrate. How does this affect bioavailability and what can I do? A: If your compound is actively pumped out of intestinal cells by transporters like P-glycoprotein (P-gp), this will reduce its net absorption even if it has good passive permeability. You can test for this using Caco-2 cell permeability assays. If it is a substrate, co-dosing with a known P-gp inhibitor (e.g., verapamil, though not for clinical use) in preclinical studies can confirm the mechanism. Formulation-wise, some surfactants used in SEDDS (like Kolliphor® EL) are known to inhibit P-gp, providing a dual benefit of enhancing solubility and inhibiting efflux.
Q3: The related compound DEET is used topically. Could my compound be developed for transdermal delivery? A: It's a possibility that depends on its skin permeation properties. DEET itself has been shown to have significant skin penetration[8][9]. You would need to conduct in vitro permeation studies using Franz diffusion cells with human or animal skin to determine the flux. If the natural flux is too low, penetration enhancers (e.g., oleic acid, propylene glycol) can be incorporated into a gel or patch formulation to improve delivery.
References
-
Di, L., & Kerns, E. H. (2015). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. [Link]
-
Iqbal, H., et al. (2021). Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topical Application. Recent Patents on Anti-Infective Drug Discovery. [Link]
-
Abu-Hajleh, M. N., & Rooney, A. A. (2017). Metabolic Disposition of the Insect Repellent DEET and the Sunscreen Oxybenzone Following Intravenous and Skin Administration in Rats. Journal of Analytical & Pharmaceutical Research. [Link]
-
Taylor, W. G., & Schreck, C. E. (1985). Absorption, distribution, metabolism, and excretion of N,N-diethyl-M-toluamide in the rat. Drug Metabolism and Disposition, 13(3), 317-323. [Link]
-
Qiu, H., Jun, H. W., & McCall, J. W. (1998). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Journal of the American Mosquito Control Association, 14(1), 12-27. [Link]
-
Kasichayanula, S., et al. (2007). In-vitro permeation of the Insect repellent N,N-diethyl-m-toluamide (DEET) and the sunscreen oxybenzone. Journal of Pharmacy and Pharmacology. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Absorption, distribution, metabolism, and excretion of N,N-diethyl-M-toluamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N,N-DIETHYLBENZAMIDE price,buy N,N-DIETHYLBENZAMIDE - chemicalbook [chemicalbook.com]
- 6. turkjps.org [turkjps.org]
- 7. turkjps.org [turkjps.org]
- 8. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Metabolite Structural Elucidation Guide: 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Topic: Confirming Metabolite Identification of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and DMPK Professionals
Executive Summary & Challenge Definition
In the development of benzamide-based pharmacophores, identifying the metabolic fate of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (referred to herein as MBDB ) presents a specific set of analytical challenges. While Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the industry workhorse for detecting mass shifts, it often fails to definitively assign regiochemistry for this class of compounds.
The core challenge for MBDB lies in its structural symmetry and multiple sites for oxidative attack. Specifically, distinguishing between aromatic hydroxylation (on the central vs. distal ring) and N-oxidation , or differentiating O-demethylation from other isobaric losses, requires an orthogonal approach.
This guide compares the three primary methodologies for confirming MBDB metabolites—HRMS/MS , NMR , and Authentic Standard Synthesis —and provides a validated workflow for definitive structural assignment.
Predictive Metabolic Mapping (In Silico & Mechanistic)
Before initiating wet-lab experiments, we must map the "soft spots" of MBDB based on Structure-Metabolism Relationships (SMR). Based on the pharmacophore (benzamide core + diethylamine tail + methoxy group), the following Phase I biotransformations are predicted:
-
O-Demethylation (M1): CYP450-mediated attack on the 3'-methoxy group (Loss of 14.01 Da).
-
N-Deethylation (M2): Oxidative loss of an ethyl group from the diethylamide moiety (Loss of 28.03 Da). Note: This is a classic pathway for DEET-like structures.
-
Aromatic Hydroxylation (M3): Addition of -OH to either the central benzamide ring or the distal methoxybenzoyl ring (Gain of 15.99 Da).
-
Amide Hydrolysis (M4): Cleavage of the amide bond (Loss of diethylamine), typically a minor pathway in microsomes but significant in plasma/in vivo.
Visualization: Predicted Metabolic Pathway
The following diagram maps the predicted biotransformations for MBDB.
Figure 1: Predicted Phase I metabolic pathways for MBDB. Primary oxidation sites include the methoxy group and the diethylamide tail.
Comparative Analysis: Analytical Methodologies
To confirm these metabolites, researchers must choose between speed (MS) and structural certainty (NMR/Standards). The following table objectively compares these approaches for MBDB.
| Feature | Method A: LC-HRMS/MS | Method B: LC-NMR / Cryo-NMR | Method C: Authentic Standards |
| Primary Utility | High-throughput screening & mass shift detection. | Definitive regiochemistry (position of -OH). | Quantitative validation & retention time matching. |
| Sensitivity | High (pg/mL range). | Low (requires µg-mg amounts). | High (dependent on MS method). |
| Throughput | 10-20 min/sample. | Days (requires isolation/concentration).[1] | Weeks (synthesis lead time). |
| Specific Limitation for MBDB | Cannot distinguish hydroxylation on Ring A vs. Ring B reliably. | Requires expensive cryoprobes or scale-up incubation. | High cost/time for custom synthesis. |
| MIST Compliance | Screening Only. Insufficient for final safety coverage if isomers exist. | Gold Standard for structure. | Mandatory for final quantification (GLP). |
Critical Insight: Why MS Alone Fails for MBDB
For MBDB, a hydroxylation (+16 Da) on the central ring versus the methoxy-bearing ring will yield identical accurate masses and very similar fragmentation patterns (MS/MS). While "diagnostic ions" exist, they are often unreliable due to internal rearrangements during electrospray ionization. Therefore, relying solely on MS leads to "tentative" identification, which is insufficient for FDA MIST compliance if the metabolite is disproportionate (>10%).
Experimental Protocols (Self-Validating Systems)
To achieve definitive identification, follow this tiered workflow.
Protocol A: Microsomal Incubation (Metabolite Generation)
Objective: Generate sufficient metabolite quantities for identification.
-
System: Liver Microsomes (Human/Rat/Dog) at 1.0 mg/mL protein conc.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate: MBDB at 10 µM (kinetic linear range) and 50 µM (metabolite ID range).
-
Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Incubation: 60 min at 37°C.
-
Termination: Add ice-cold Acetonitrile (1:3 v/v) containing Internal Standard.
-
Control (Self-Validation):
-
T=0 min: Validates stability/recovery.
-
Minus NADPH: Validates CYP-dependence (rules out chemical degradation).
-
Protocol B: UHPLC-Q-TOF-MS Analysis (Screening)
Objective: Detect mass shifts and propose structures.
-
Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8 µm, 2.1 x 100 mm.
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.
-
Gradient: 5% B to 95% B over 12 mins.
-
MS Mode: Positive ESI, Data Dependent Acquisition (DDA).
-
Key Fragment Analysis:
-
Look for the benzoyl cation (cleavage at the carbonyl). If the +16 Da shift remains on the benzoyl fragment, hydroxylation is on the methoxy-ring. If the shift is lost, hydroxylation is on the amide-bearing ring or the ethyl groups.
-
Protocol C: Structural Confirmation (The Decision Matrix)
If MS/MS is ambiguous (e.g., inseparable isomers), proceed to Method C (Synthesis) or Method B (NMR) .
-
Synthesis Strategy: Synthesize the N-desethyl standard (commercially easier) and the O-desmethyl standard. Co-inject with the microsomal sample.
-
Validation Criteria: The synthetic standard must match the biological metabolite in Retention Time (±0.05 min) and MS/MS Fragmentation Ratio .
Decision Workflow Diagram
Use this logic flow to determine when to escalate from MS to NMR/Synthesis.
Figure 2: Decision matrix for confirming MBDB metabolites. Ambiguous regiochemistry triggers the requirement for authentic standards or NMR.
References
-
Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites (MIST) Guidance for Industry. Retrieved from [Link]
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Retrieved from [Link]
- Zhang, D., et al. (2009). Drug Metabolite Identification: The Role of LC-MS/MS and NMR. John Wiley & Sons.
-
Tayama, S., et al. (2008). Metabolism of N,N-diethyl-m-toluamide (DEET). (Provides mechanistic grounding for N-deethylation pathways in diethylbenzamides). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
